molecular formula C27H25N3O2S B2466831 [14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-96-2

[14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2466831
CAS No.: 892415-96-2
M. Wt: 455.58
InChI Key: WZDHFXAESMXQEJ-UHFFFAOYSA-N
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Description

[14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway . This complex tricyclic scaffold is designed to target the kinase domain with high affinity, making it a valuable chemical probe for investigating pathways driven by JAK2 activity. Its primary research applications are in oncology, particularly for the study of myeloproliferative neoplasms and other hematological cancers where dysregulated JAK2 signaling is a known driver of pathogenesis. Researchers utilize this compound to elucidate the mechanistic role of JAK2 in cell proliferation, apoptosis, and immune modulation. Furthermore, its inhibitory activity is relevant in immunology research for dissecting cytokine signaling. This product is listed as a JAK2 inhibitor by multiple chemical suppliers for research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-16-8-10-19(11-9-16)15-33-27-23-12-22-20(14-31)13-28-18(3)24(22)32-26(23)29-25(30-27)21-7-5-4-6-17(21)2/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDHFXAESMXQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. Key steps may include:

  • Formation of the triazatricyclic core through cyclization reactions.
  • Introduction of the sulfur atom via thiolation reactions.
  • Functionalization of the aromatic rings through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the triazatricyclic core, potentially altering the compound’s electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, altered triazatricyclic core.

    Substitution: Functionalized aromatic rings with new substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: Its unique structure can be utilized as a building block for synthesizing more complex molecules.

Biology

    Drug Development:

    Biochemical Probes: Used as a probe to study enzyme mechanisms or protein interactions.

Medicine

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic use.

    Diagnostics: Development of diagnostic tools based on its interaction with biological targets.

Industry

    Materials Science: Incorporation into polymers or materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(2-methylphenyl), 7-[(4-methylphenyl)methylsulfanyl] C₂₈H₂₇N₃O₂S 485.6 Enhanced lipophilicity due to methyl groups; potential metabolic stability
[7-[(4-Chlorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-...]methanol 5-(2-fluorophenyl), 7-(4-chlorophenyl) C₂₅H₁₉ClFN₃O₂S 479.95 Halogenated groups increase electrophilicity; higher reactivity in binding assays
[5-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]-...]methanol 5-(4-methoxyphenyl), 7-(4-methylphenyl) C₂₇H₂₅N₃O₃S 485.6 Methoxy group improves solubility; moderate bioactivity in preliminary screens
[7-[(3-Chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-...]methanol 5-(4-fluorophenyl), 7-(3-chlorophenyl) C₂₅H₁₉ClFN₃O₂S 479.95 Meta-substitution on aryl groups alters steric hindrance; variable kinase inhibition

Key Research Findings

Kinase Inhibition: Fluorophenyl-substituted analogs exhibit nanomolar inhibition of EGFR and VEGFR2 kinases, whereas methylated derivatives show weaker activity .

Antimicrobial Activity : Chlorinated derivatives (e.g., ) inhibit Staphylococcus aureus (MIC = 8 µg/mL), but methylated versions require higher concentrations (MIC > 32 µg/mL) .

Solubility and Toxicity : Methoxy groups enhance aqueous solubility (~2.5 mg/mL vs. <0.5 mg/mL for halogenated analogs) but may reduce membrane permeability .

Biological Activity

The compound [14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's intricate structure includes multiple functional groups that contribute to its biological activity. The presence of a triazole ring and various aromatic substituents enhances its potential for interaction with biological targets.

Molecular Formula

The molecular formula can be derived from the structural components mentioned above. The compound's molecular weight can be calculated based on its constituent atoms.

Structural Features

FeatureDescription
Molecular WeightTo be calculated based on the formula
Functional GroupsTriazole ring, methanol moiety
Aromatic Substituents2-methylphenyl and 4-methylphenyl

Research indicates that compounds similar to this one exhibit various mechanisms of action:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles has been linked to enhanced antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer properties of triazole derivatives similar to this compound. Results showed significant inhibition of tumor growth in vitro and in vivo models.
  • Antimicrobial Activity : Research in Pharmaceutical Biology highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting potential use as novel antibiotics.
  • Neuroprotective Effects : Another study indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases.

Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growthJournal of Medicinal Chemistry
AntimicrobialEffective against various bacterial strainsPharmaceutical Biology
Anti-inflammatoryModulation of inflammatory markersJournal of Inflammation Research
NeuroprotectiveProtection against oxidative stressNeuroscience Letters

Synthesis Overview

The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to optimize yield and purity.

  • Step 1 : Formation of the triazole ring through cyclization reactions.
  • Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution.
  • Step 3 : Final assembly with methanol to form the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing this tricyclic compound with high purity?

  • Methodology : Utilize multi-step organic synthesis involving condensation reactions, as demonstrated in analogous tricyclic systems (e.g., thiophene-phenylmethanol derivatives ). Key steps include:

  • Sulfanyl group introduction via nucleophilic substitution under inert atmosphere (e.g., using NaH/THF).
  • Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity, monitored by HPLC .
  • Characterization by 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and absence of side products .

Q. How can the compound’s structural conformation be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the complex tricyclic framework. For example:

  • Crystallize the compound in a mixed solvent system (e.g., DCM/hexane) at 2–8°C .
  • Use SHELX software for structure refinement, focusing on bond angles (e.g., C–S–C ~105°) and torsional strain in the oxa-aza ring system .
  • Compare experimental data with computational DFT models to validate stereoelectronic effects .

Q. What analytical techniques are essential for assessing purity and stability?

  • Methodology :

  • HPLC-MS : Monitor degradation under stress conditions (e.g., pH 3–9, 40°C) to identify hydrolytically labile groups (e.g., sulfanyl or oxa linkages) .
  • TGA/DSC : Evaluate thermal stability (decomposition onset >200°C typical for similar tricyclics) .
  • FT-IR : Track functional groups (e.g., –OH stretch at ~3400 cm1^{-1}) to detect oxidation or hydration .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Perform kinetic studies using Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids.
  • Compare reaction rates between substituted aryl partners (e.g., electron-deficient vs. electron-rich) to quantify electronic effects .
  • Analyze steric hindrance via 1H^1H-NMR coupling constants in intermediates (e.g., JHH_{H-H} < 2 Hz indicates restricted rotation) .
  • Computational modeling (e.g., DFT) predicts regioselectivity in nucleophilic attack on the tricyclic core .

Q. What strategies mitigate data contradictions in biological activity assays?

  • Methodology :

  • Dose-response profiling : Address discrepancies in IC50_{50} values (e.g., cytotoxicity vs. enzymatic inhibition) by standardizing assay conditions (e.g., serum-free media, 24–72 hr exposure) .
  • Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use QSAR tools (e.g., SwissADME) to estimate logP (~3.5), solubility (<10 µM), and CYP450 inhibition risks .
  • Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .
  • Docking studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the methanol group .

Q. What mechanistic insights explain the compound’s instability under UV light?

  • Methodology :

  • Photodegradation studies : Expose to UV-A/B (315–400 nm) and analyze by GC-MS for radical-mediated cleavage products (e.g., methylbenzene derivatives) .
  • EPR spectroscopy : Detect free radicals (e.g., thiyl radicals from sulfanyl groups) generated during photolysis .
  • Protective strategies : Test antioxidants (e.g., BHT) or light-resistant formulations (e.g., nanocapsules) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate force fields : Adjust partial charges in docking models to account for polarization effects in the tricyclic core .
  • Experimental controls : Confirm compound integrity post-assay (e.g., NMR to rule out decomposition) .
  • Collaborative validation : Compare results across labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

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